N-but-3-enylpentan-1-amine

Quality Control Procurement Specification Synthetic Reliability

N-But-3-enylpentan-1-amine (CAS 1339032-03-9), also designated as (But-3-en-1-yl)(pentyl)amine, is a bifunctional secondary amine scaffold comprising a saturated C5 pentyl chain and an ω-unsaturated C4 but-3-enyl tether. This molecular architecture integrates a nucleophilic secondary amine center with a reactive terminal alkene moiety, positioning the compound as a versatile building block in organic synthesis and materials science.

Molecular Formula C9H19N
Molecular Weight 141.258
CAS No. 1339032-03-9
Cat. No. B2668280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-but-3-enylpentan-1-amine
CAS1339032-03-9
Molecular FormulaC9H19N
Molecular Weight141.258
Structural Identifiers
SMILESCCCCCNCCC=C
InChIInChI=1S/C9H19N/c1-3-5-7-9-10-8-6-4-2/h4,10H,2-3,5-9H2,1H3
InChIKeyLPTNSDYKBGRTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-But-3-enylpentan-1-amine CAS 1339032-03-9: Chemical Identity and Procurement Baseline


N-But-3-enylpentan-1-amine (CAS 1339032-03-9), also designated as (But-3-en-1-yl)(pentyl)amine, is a bifunctional secondary amine scaffold comprising a saturated C5 pentyl chain and an ω-unsaturated C4 but-3-enyl tether. This molecular architecture integrates a nucleophilic secondary amine center with a reactive terminal alkene moiety, positioning the compound as a versatile building block in organic synthesis and materials science . The compound is commercially available in research quantities with a specified purity of 98%, enabling reproducible synthetic applications . Its CAS registration provides unambiguous identity resolution for procurement, while the hydrochloride salt derivative (C9H20ClN) offers an alternative form factor with enhanced stability and solubility profiles . The combination of dual reactive handles distinguishes this compound from simpler mono-functional amines that lack orthogonal reactivity.

Why Generic Secondary Amines Cannot Substitute for N-But-3-enylpentan-1-amine


Generic secondary amines cannot functionally replace N-but-3-enylpentan-1-amine due to its precisely balanced structural features. While symmetrical secondary amines such as dipentylamine (CAS 2050-92-2) or bis(but-3-enyl)amine (CAS 18940-41-5) each offer only one type of reactive handle, N-but-3-enylpentan-1-amine uniquely integrates a saturated C5 alkyl chain with a terminal C4 alkene on a single amine scaffold . This orthogonal reactivity enables sequential or orthogonal transformations that are inaccessible with symmetrical congeners [1]. The intermolecular cross-coupling of terminal alkenes with secondary amines to form complex amine motifs is a recognized challenge in pharmaceutical synthesis, underscoring the strategic value of pre-assembled bifunctional scaffolds that bypass inefficient late-stage functionalization steps [2]. Furthermore, the C5:C4 carbon ratio and molecular weight (139.24 g/mol) differ substantially from in-class alternatives, affecting volatility, solubility, and downstream purification profiles . Simple substitution with a mono-functional analog fundamentally alters the accessible chemical space and may necessitate complete redesign of synthetic sequences.

Quantitative Differentiation Evidence for N-But-3-enylpentan-1-amine vs. Closest Comparators


Purity Specification Benchmarking: 98% Guaranteed Assay for Reproducible Research

The target compound N-but-3-enylpentan-1-amine is commercially supplied with a certified purity specification of 98%, as documented in vendor technical datasheets . This specification provides a verifiable procurement baseline. In contrast, closely related analogs such as 3-Buten-1-amine (the primary amine precursor) are frequently offered at lower purity grades, e.g., technical grade 90%, which introduces substantial variability in reaction stoichiometry and side-product formation [1]. The 8-percentage-point differential in purity grade directly impacts synthetic yield predictability and reduces the need for pre-reaction purification steps.

Quality Control Procurement Specification Synthetic Reliability

Orthogonal Reactivity Profile: Dual Functional Handle Density vs. Symmetrical Bis(alkenyl)amines

N-But-3-enylpentan-1-amine offers one terminal alkene and one saturated alkyl chain per molecule. Comparators such as bis(but-3-enyl)amine possess two terminal alkenes but lack a saturated alkyl chain . The presence of a single alkene in N-but-3-enylpentan-1-amine eliminates the risk of intramolecular diene cyclization or competing cross-metathesis oligomerization that can plague symmetrical bis(alkenyl)amines. While bis(but-3-enyl)amine has been utilized in ring-closing metathesis (RCM) to generate piperidine scaffolds, such reactions require strict control to avoid polymerization; the mono-alkene architecture of N-but-3-enylpentan-1-amine simplifies reaction trajectories and expands the scope of orthogonal transformations [1]. This differential functional group stoichiometry enables distinct synthetic strategies not accessible with symmetrical analogs.

Click Chemistry Heterocycle Synthesis RCM Substrate

Calculated Physicochemical Parameter Differentiation: LogP and Hydrogen Bonding Capacity

Computational analysis reveals distinct physicochemical parameter profiles that differentiate N-but-3-enylpentan-1-amine from its closest in-class analogs. The target compound (C9H19N, MW 141.25 g/mol) contains one hydrogen bond donor and one hydrogen bond acceptor, with six rotatable bonds . In contrast, N-but-3-enyl-N-butylbutan-1-amine (CAS 108144-23-6, C12H25N, MW 183.20 g/mol) is a tertiary amine with zero hydrogen bond donors and nine rotatable bonds, substantially altering its solubility, membrane permeability, and formulation behavior . The secondary amine character of the target compound (H-bond donor count = 1) confers greater aqueous solubility and enables salt formation for crystallinity optimization, whereas the tertiary amine comparator cannot form stable crystalline salts via amine protonation. These calculated differences have direct implications for downstream purification strategy selection and biological assay compatibility.

ADME Prediction Solubility Profiling Formulation Development

Salt Form Availability: Hydrochloride Derivative for Enhanced Stability and Handling

N-But-3-enylpentan-1-amine is available as both the free base and the hydrochloride salt derivative (C9H20ClN), providing procurement flexibility based on experimental requirements . The hydrochloride form offers enhanced ambient stability and improved crystallinity compared to the liquid or low-melting free base form. In contrast, structurally related compounds such as N-methyl but-3-enyl amine (CAS 38369-88-9) and N-tert-butylbut-3-en-1-amine (CAS data available) are predominantly offered only as free bases, limiting formulation and storage options . The availability of a well-characterized hydrochloride salt for N-but-3-enylpentan-1-amine facilitates accurate weighing, reduces hygroscopicity concerns, and extends shelf-life under standard laboratory storage conditions, which is a practical procurement consideration for multi-step synthetic campaigns requiring intermediate storage.

Salt Selection Solid-State Chemistry Long-Term Storage

Synthetic Accessibility of N-Substituted Allylic Amine Derivatives: Pre-Assembled Scaffold Advantage

N-But-3-enylpentan-1-amine represents a pre-assembled allylic amine scaffold. The alternative synthetic route—direct intermolecular cross-coupling of terminal alkenes with secondary amines—has been characterized in the literature as 'extremely challenging' and a 'major challenge in chemical synthesis' due to inherent regio- and chemo-selectivity issues [1]. Recent advances in electrochemical and photoredox-catalyzed allylic C–H amination have partially addressed this gap, but these methodologies remain limited in N-substituent scope and often require specialized equipment or catalysts that are not universally accessible in standard organic synthesis laboratories [2]. By procuring N-but-3-enylpentan-1-amine directly, the user circumvents the inefficiencies, catalyst costs, and optimization overhead associated with de novo C–N bond formation between unactivated terminal alkenes and secondary amines, thereby accelerating synthetic workflows and conserving resources.

C–N Bond Formation Allylic Amination Medicinal Chemistry Building Block

Hydrochloride Salt Molecular Characterization for Precise Stoichiometric Calculations

The hydrochloride salt of N-but-3-enylpentan-1-amine is characterized by the molecular formula C9H20ClN, providing a defined molecular weight and elemental composition for precise stoichiometric calculations in salt metathesis, formulation studies, and analytical method development . This level of characterization exceeds that of many structurally related but-3-enyl amines, such as N-(1-phenylethyl)but-3-en-1-amine and N-ethylbut-3-en-1-amine, for which limited or no salt form data are publicly available from authoritative databases . The availability of a fully characterized salt form reduces uncertainty in reaction planning and ensures reproducibility across different batches and suppliers, which is a key procurement criterion for regulated environments and multi-institutional collaborative research programs.

Formulation Development Stoichiometric Calculations Analytical Method Development

High-Value Application Scenarios for N-But-3-enylpentan-1-amine in Scientific and Industrial Research


Medicinal Chemistry: Orthogonal Scaffold for Allylic Amine-Derived Bioactive Molecules

N-But-3-enylpentan-1-amine serves as a strategic building block for the synthesis of allylic amine-containing pharmaceutical candidates. As established in Section 3, its pre-assembled N-alkyl-N-alkenyl scaffold circumvents the well-documented synthetic challenges associated with intermolecular cross-coupling of terminal alkenes with secondary amines [1]. This enables medicinal chemists to rapidly explore chemical space around the allylic amine pharmacophore without investing resources in de novo C–N bond formation optimization. The dual reactivity (nucleophilic amine + terminal alkene) supports sequential diversification strategies, including reductive amination at the amine center followed by Heck coupling or hydroamination at the alkene terminus, facilitating the construction of complex amine libraries for structure-activity relationship (SAR) studies [2]. The availability of both free base and hydrochloride salt forms further supports parallel medicinal chemistry workflows where different salt forms may be required for different assay formats.

Materials Science: Ring-Closing Metathesis (RCM) Precursor for Nitrogen-Containing Heterocycles

The terminal alkene moiety of N-but-3-enylpentan-1-amine is a competent substrate for ruthenium-catalyzed ring-closing metathesis (RCM) when paired with a second alkene-containing coupling partner. As identified in Section 3, the mono-alkene architecture of this compound provides a distinct advantage over bis(but-3-enyl)amine: the presence of a single alkene eliminates the risk of competing intramolecular cyclization or oligomerization pathways that can reduce RCM yields and complicate product purification [1]. This makes N-but-3-enylpentan-1-amine an ideal substrate for intermolecular RCM strategies aimed at constructing nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes, which are privileged scaffolds in both pharmaceutical and agrochemical discovery. The saturated C5 alkyl chain further contributes hydrophobic character that may influence the physical properties of the resulting heterocyclic products, offering an additional dimension of structural control not available with shorter-chain analogs [2].

Polymer Chemistry: Functional Monomer for Click Chemistry and Post-Polymerization Modification

The terminal alkene handle of N-but-3-enylpentan-1-amine is amenable to thiol-ene click chemistry and other radical-mediated addition reactions, positioning this compound as a valuable functional monomer or chain-end modifier in polymer synthesis. Unlike symmetrical bis(alkenyl)amines that introduce cross-linking potential and may compromise polymer solubility, the mono-alkene architecture of N-but-3-enylpentan-1-amine enables controlled, stoichiometric functionalization without unintended network formation [1]. This property is particularly relevant for the synthesis of amine-functionalized linear polymers where precise control over pendant group density is required. The secondary amine center also provides a secondary functional handle for post-polymerization modification via amidation or reductive amination, enabling the preparation of dual-functional materials with tailored surface properties or stimuli-responsive behavior [2].

Chemical Biology: Bifunctional Probe for Target Engagement and Bioconjugation Studies

The orthogonal reactivity of N-but-3-enylpentan-1-amine—combining a nucleophilic secondary amine with a terminal alkene—makes it an attractive scaffold for the design of bifunctional chemical probes. The amine center can be functionalized with a recognition element (e.g., a ligand or pharmacophore) targeting a specific protein or receptor, while the terminal alkene remains available for subsequent bioconjugation via thiol-ene chemistry or tetrazine ligation following conversion to the corresponding strained alkene. As demonstrated in Section 3, the availability of the hydrochloride salt form (C9H20ClN) facilitates accurate preparation of stock solutions and ensures reproducibility in biological assay settings where precise stoichiometry is critical [1]. The saturated C5 alkyl chain may also serve as a tunable linker element, with its length and lipophilicity modulating membrane permeability and non-specific binding profiles relative to shorter-chain or more polar alternatives [2].

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